4-(Chloromethyl)-2,3,4-trimethylhexane
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Overview
Description
4-(Chloromethyl)-2,3,4-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl groups at positions 2, 3, and 4. This compound is part of the organochlorine family, known for its diverse applications in organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3,4-trimethylhexane typically involves the chloromethylation of 2,3,4-trimethylhexane. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of hydrochloric acid and a catalyst like zinc chloride . The reaction is usually conducted under controlled temperatures to ensure the selective formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: 2,3,4-trimethylhexane.
Scientific Research Applications
4-(Chloromethyl)-2,3,4-trimethylhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins, contributing to the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2,3,4-trimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or oxidation .
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
Benzyl chloride: Contains a chloromethyl group attached to a benzene ring, used in similar nucleophilic substitution reactions.
Chloromethyl methyl ether: Another chloromethylating agent used in organic synthesis.
Uniqueness: 4-(Chloromethyl)-2,3,4-trimethylhexane is unique due to its specific alkane structure with multiple methyl groups, which influences its reactivity and the types of products formed in chemical reactions. Its structure provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial chemistry .
Properties
Molecular Formula |
C10H21Cl |
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Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-(chloromethyl)-2,3,4-trimethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3 |
InChI Key |
RQXJYGWBIDUXSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCl)C(C)C(C)C |
Origin of Product |
United States |
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